molecular formula C23H44O7 B12685678 D-Glucopyranoside methyl 6-palmitate CAS No. 82977-41-1

D-Glucopyranoside methyl 6-palmitate

Cat. No.: B12685678
CAS No.: 82977-41-1
M. Wt: 432.6 g/mol
InChI Key: SJKQXPHDQOGXOL-HZKCKKNMSA-N
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Description

D-Glucopyranoside methyl 6-palmitate is a chemical compound that belongs to the class of glucosides. It is a derivative of glucose where the hydroxyl group at the sixth position is esterified with palmitic acid. This compound is known for its amphiphilic properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Glucopyranoside methyl 6-palmitate typically involves the esterification of methyl glucopyranoside with palmitic acid. This reaction can be catalyzed by enzymes such as β-glucosidase in organic solvents or ionic liquids. The reaction conditions often include a temperature of around 30°C and the use of co-solvent mixtures to enhance the yield .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar enzymatic processes. The use of engineered enzymes and optimized reaction conditions can lead to higher yields and more efficient production .

Chemical Reactions Analysis

Types of Reactions: D-Glucopyranoside methyl 6-palmitate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the glucopyranoside ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester bond can be reduced to yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products:

Scientific Research Applications

D-Glucopyranoside methyl 6-palmitate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D-Glucopyranoside methyl 6-palmitate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    Methyl α-D-glucopyranoside: A similar compound where the hydroxyl group at the sixth position is not esterified.

    Methyl β-D-glucopyranoside: Another glucoside derivative with a different anomeric configuration.

    Octyl β-D-glucopyranoside: A glucoside with a longer alkyl chain, used as a surfactant.

Uniqueness: D-Glucopyranoside methyl 6-palmitate is unique due to its specific esterification with palmitic acid, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions .

Properties

CAS No.

82977-41-1

Molecular Formula

C23H44O7

Molecular Weight

432.6 g/mol

IUPAC Name

[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl hexadecanoate

InChI

InChI=1S/C23H44O7/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(24)29-17-18-20(25)21(26)22(27)23(28-2)30-18/h18,20-23,25-27H,3-17H2,1-2H3/t18-,20-,21+,22-,23?/m1/s1

InChI Key

SJKQXPHDQOGXOL-HZKCKKNMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC)O)O)O

Origin of Product

United States

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